3-(4'-Chlorophenylamino)quinuclidine
Description
3-(4'-Chlorophenylamino)quinuclidine is a bicyclic tertiary amine derivative featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a 4-chlorophenylamino group. This structural motif combines the rigidity of the quinuclidine scaffold with the aromatic and electronic properties of the chlorophenyl moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-11-1-3-12(4-2-11)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXOUKYPKYPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chlorophenylamino)quinuclidine typically involves the reaction of quinuclidine with 4-chloroaniline. One common method is the nucleophilic substitution reaction where quinuclidine reacts with 4-chloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(4’-Chlorophenylamino)quinuclidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4’-Chlorophenylamino)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinuclidinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4’-Chlorophenylamino)quinuclidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the cholinergic system.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4’-Chlorophenylamino)quinuclidine involves its interaction with specific molecular targets. In the cholinergic system, it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinuclidine Derivatives
The quinuclidine scaffold is a common feature in bioactive molecules. For example:
- RPR 107393 (3-hydroxy-3-[4-(quinolin-6-yl)phenyl]-1-azabicyclo[2.2.2]octane dihydrochloride) shares the quinuclidine core but differs in substituents. Its 3-hydroxy and quinolin-6-ylphenyl groups confer potent squalene synthase inhibition (IC₅₀ = 0.6–0.9 nM in rat liver microsomes) and significant cholesterol-lowering efficacy in vivo, outperforming HMG-CoA reductase inhibitors like lovastatin .
- 3-(4'-Chlorophenylamino)quinuclidine replaces the hydroxy and quinoline groups with a 4-chlorophenylamino substituent. This modification may alter target selectivity, as the chloro group’s electron-withdrawing effects could enhance binding to hydrophobic enzyme pockets or reduce metabolic degradation compared to bulkier substituents.
| Compound | Core Structure | Key Substituents | Biological Activity (IC₅₀ or ED₅₀) |
|---|---|---|---|
| RPR 107393 | Quinuclidine | 3-hydroxy, 4-(quinolin-6-yl)phenyl | 0.6–0.9 nM (squalene synthase) |
| This compound | Quinuclidine | 3-(4-chlorophenylamino) | Not reported in evidence |
Chlorophenyl-Substituted Heterocycles
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This quinoline derivative, synthesized via Pd-catalyzed cross-coupling, demonstrates the role of chloro substituents in stabilizing aromatic interactions.
- 3-Chloro-N-phenyl-phthalimide : While structurally distinct (phthalimide core), its 4-chloro-2-phenyl substitution highlights the chloro group’s utility in polymer precursor synthesis, emphasizing its versatility in diverse chemical contexts .
Key Research Findings and Implications
- Pharmacological Potential: The efficacy of RPR 107393 in reducing LDL cholesterol by 50% in marmosets suggests that quinuclidine derivatives with optimized substituents (e.g., chloro groups) could achieve similar or improved therapeutic outcomes .
- Synthetic Challenges : The rigid quinuclidine core may complicate regioselective functionalization, necessitating advanced catalytic systems (e.g., PdCl₂(PPh₃)₂ in ) or protective group strategies .
- Structure-Activity Relationships (SAR) : The chloro group’s position (para vs. meta) and electronic effects could significantly influence binding affinity. For instance, in 4k, the 4-chlorophenyl group enhances steric and electronic complementarity in target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
